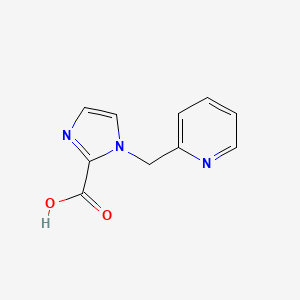

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid

Übersicht

Beschreibung

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes selective oxidation at nitrogen centers. Tert-butyl hydroperoxide (TBHP) in toluene promotes C–C bond cleavage to form N-(Pyridin-2-yl)amides. Pyridinium N-oxide derivatives are generated using hydrogen peroxide under acidic conditions, retaining the imidazole-carboxylic acid framework.

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| TBHP | Toluene, 60°C, 12 hr | N-(Pyridin-2-yl)amides |

| H₂O₂ | HCl (1M), RT, 6 hr | Pyridinium N-oxide derivatives |

Reduction Reactions

The pyridine ring undergoes hydrogenation using Pd/C catalysts under H₂ (1 atm), yielding tetrahydropyridine derivatives while preserving the imidazole-carboxylic acid group . Sodium borohydride selectively reduces carbonyl groups in conjugated systems.

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| H₂/Pd/C | Ethanol, 25°C, 24 hr | Tetrahydropyridine derivatives |

| NaBH₄ | Methanol, 0°C, 2 hr | Secondary alcohol derivatives |

Nucleophilic Acyl Substitution

The carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, enabling subsequent amide bond formation with amines :

| Reagent | Conditions | Applications |

|---|---|---|

| SOCl₂ | Reflux, 4 hr | Acyl chloride synthesis |

| DCC/DMAP | DCM, RT, 12 hr | Peptide coupling |

Electrophilic Aromatic Substitution

Bromination occurs at the imidazole C4 position using NBS in CCl₄, yielding 4-bromo derivatives . Friedel-Crafts alkylation modifies the pyridine ring with alkyl halides under AlCl₃ catalysis .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Square planar geometry, synthesized in ethanol/water (1:1) at pH 7.5

-

Fe(III) complexes : Octahedral coordination, used in catalytic oxidation reactions

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Redox catalysis |

| FeCl₃·6H₂O | 1:1 | Biomimetic oxidation systems |

Condensation Reactions

The carboxylic acid participates in cyclocondensation with β-diketones or aldehydes to form fused heterocycles. For example, reaction with acetylacetone yields imidazo[1,2-a]pyridine derivatives under microwave irradiation :

Decarboxylation

Thermal decarboxylation at 200°C under N₂ generates 1-(Pyridin-2-ylmethyl)-1H-imidazole, eliminating CO₂ . This reaction is critical for synthesizing non-polar derivatives for membrane permeability studies .

pH-Dependent Tautomerism

In aqueous solutions (pH 4–8), the compound exhibits keto-enol tautomerism, verified by UV-Vis spectroscopy:

This reactivity profile enables applications in metallodrug design, organocatalysis , and bioactive molecule synthesis . Future research should explore photochemical reactions and asymmetric catalysis using chiral derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid exhibits several biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as:

- Drug Candidates : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug formulations.

- Lead Compounds : It serves as a scaffold for developing new derivatives with enhanced efficacy and reduced toxicity.

Materials Science Applications

The compound's properties also lend themselves to applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific functionalities.

- Catalysis : Its structural features may facilitate catalytic processes in organic reactions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study demonstrated its efficacy against resistant bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : Research indicated that derivatives of this compound showed promise in inhibiting tumor growth in vitro, paving the way for further clinical investigations.

- Catalytic Applications : Investigations into its catalytic properties revealed that it could facilitate certain organic reactions more efficiently than traditional catalysts.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine structure and are known for their medicinal properties.

Pyrrolidine derivatives: These compounds contain a five-membered nitrogen heterocycle and are widely used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the chemical formula C10H9N3O2 and a molecular weight of approximately 203.20 g/mol. Its structure features both a pyridine and an imidazole ring, along with a carboxylic acid functional group, which enhances its reactivity and biological potential.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) models. The compound's IC50 values indicate effective dose-response relationships, highlighting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 4.9 |

| A549 | 9.0 |

| HeLa | 0.069 |

| PC3 | 0.021 |

Antibacterial Activity

Research has indicated that this compound also possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness in combating bacterial infections.

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.156 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and pyridine rings can significantly influence the biological activity of the compound. For example, variations in substituents at specific positions on the rings have been shown to enhance or diminish both anticancer and antibacterial activities.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the pyridine ring can modify the compound's binding affinity to target proteins.

- Positioning of Functional Groups : The position of carboxylic acid groups plays a critical role in the overall activity, with certain positions yielding higher potency against cancer cells.

- Comparative Analysis : Compounds structurally similar to this compound, such as N-(Pyridin-2-yl)amides and Imidazo[1,2-a]pyridines, have been evaluated for their biological activities, revealing insights into how structural variations impact efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vitro Studies : A study assessed the effect of this compound on various cancer cell lines using MTT assays, demonstrating significant cytotoxic effects.

- Animal Models : In vivo experiments showed that treatment with this compound resulted in reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer drug.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer metabolism and bacterial resistance mechanisms, providing a basis for its observed biological activities .

Eigenschaften

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXGLOWJOKQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209314 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-05-4 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.